molecular formula C23H23N5O B7005629 N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide

N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide

Cat. No.: B7005629
M. Wt: 385.5 g/mol
InChI Key: DGNMXFMAKXKPDR-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, a cyclobutyl ring, and a pyrazole carboxamide structure

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-28-22(18(14-24-28)16-7-5-8-16)23(29)25-17-9-4-6-15(12-17)13-21-26-19-10-2-3-11-20(19)27-21/h2-4,6,9-12,14,16H,5,7-8,13H2,1H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNMXFMAKXKPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CCC2)C(=O)NC3=CC=CC(=C3)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation Products: N-oxides of benzimidazole.

    Reduction Products: Amino derivatives from nitro reductions.

    Substitution Products: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

This compound has shown potential in various biological applications, including:

    Antimicrobial Activity: The benzimidazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.

    Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a potential candidate for anticancer drugs.

    Anti-inflammatory Agents: Its structure suggests potential use in developing anti-inflammatory medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or specific electronic properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide involves its interaction with various molecular targets:

    DNA Binding: The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes.

    Protein Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and are used as antiparasitic agents.

    Pyrazole Derivatives: Compounds such as celecoxib, a COX-2 inhibitor, share the pyrazole ring and are used as anti-inflammatory drugs.

Uniqueness

N-[3-(1H-benzimidazol-2-ylmethyl)phenyl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide is unique due to its combination of a benzimidazole moiety with a cyclobutyl-substituted pyrazole ring, which is not commonly found in other compounds. This unique structure may confer specific biological activities and chemical reactivity that are not present in simpler analogs.

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